molecular formula C9H17NO6 B8498154 Ethyl 3,3-diethoxy-2-nitropropanoate

Ethyl 3,3-diethoxy-2-nitropropanoate

Cat. No. B8498154
M. Wt: 235.23 g/mol
InChI Key: TVIGDTGNGQHJJI-UHFFFAOYSA-N
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Patent
US07470680B2

Procedure details

Ethyl nitroacetate (1.70 ml, 15.31 mmol) was dissolved in dichloromethane (50 ml). Mixture was cooled to −10° C. Titanium(IV) chloride (1.90 ml, 17.23 mmol) was added to the mixture drop-wise. Mixture was held at −10° C. with stirring for 15 minutes. A solution of N,N-diisopropylethylamine (3.0 ml, 17.22 mmol) in 10 mL dichloromethane was added to the mixture drop-wise over 25 minutes. Mixture was held at −10° C. with stirring for 1.25 hours. Triethyl orthoformate (6.4 ml, 38.5 mmol) was added to the mixture drop-wise. Reaction was held at −10° C. with stirring for 2 hours. Reaction mixture was poured into a mixture of 40 mL ethanol and 100 mL aqueous sodium bicarbonate to quench. Mixture was stirred vigorously for 10 minutes. Organic solvents were removed from the mixture by roto-vap. Residue was treated with ethyl acetate and celite. Slurry was filtered over celite. Filtrate layers were separated. Aqueous phase was back extracted twice with ethyl acetate. Organic phases were combined. Material was dried MgSO4, filtered and then concentrated to dryness. Title compound was obtained as yellow oil in 68% yield. 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 5.19-5.26 (m, 1 H) 5.10-5.17 (m, 1 H) 4.26 (q, J=6.95 Hz, 2 H) 3.68-3.85 (m, 2 H) 3.52-3.68 (m, 2 H) 1.28 (t, J=7.14 Hz, 3 H) 1.12-1.21 (m, 6 H).
Name
Ethyl nitroacetate
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=[O:2].C(N(CC)C(C)C)(C)C.[CH:19]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])OCC.C(=O)(O)[O-].[Na+]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl.C(O)C>[CH2:27]([O:26][CH:19]([O:23][CH2:24][CH3:25])[CH:4]([N+:1]([O-:3])=[O:2])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:28] |f:3.4|

Inputs

Step One
Name
Ethyl nitroacetate
Quantity
1.7 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Four
Name
Quantity
1.9 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at −10° C.
CUSTOM
Type
CUSTOM
Details
was held at −10° C.
STIRRING
Type
STIRRING
Details
with stirring for 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was held at −10° C.
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
to quench
STIRRING
Type
STIRRING
Details
Mixture was stirred vigorously for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Organic solvents were removed from the mixture by roto-vap
ADDITION
Type
ADDITION
Details
Residue was treated with ethyl acetate and celite
FILTRATION
Type
FILTRATION
Details
Slurry was filtered over celite
CUSTOM
Type
CUSTOM
Details
Filtrate layers were separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was back extracted twice with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)[N+](=O)[O-])OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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